8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride
Overview
Description
8-Methyl-8-azabicyclo[321]octane-3-carboxylic acid hydrochloride is a chemical compound that belongs to the family of tropane alkaloids This compound is known for its unique bicyclic structure, which is central to its biological activity
Mechanism of Action
Target of Action
The compound, also known as 3-Tropanecarboxylic acid hydrochloride, is part of the family of tropane alkaloids . Tropane alkaloids are known to display a wide array of interesting biological activities . .
Mode of Action
It is known that tropane alkaloids, which this compound is a part of, have diverse biological activities . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given that it is a tropane alkaloid, it is likely to affect several biochemical pathways, given the wide array of biological activities displayed by this family of compounds .
Result of Action
It is known that tropane alkaloids, which this compound is a part of, have diverse biological activities . The specific effects of this compound at the molecular and cellular level are subjects of ongoing research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to produce this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Scientific Research Applications
8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications due to its biological activity, including its use in the development of drugs targeting specific receptors or pathways.
Comparison with Similar Compounds
Similar Compounds
Tropine: Another tropane alkaloid with a similar bicyclic structure.
Cocaine: A well-known tropane alkaloid with significant biological activity.
Scopolamine: A tropane alkaloid used for its anticholinergic properties
Uniqueness
8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
8-Methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride (CAS Number: 90608-78-9) is a bicyclic compound that has garnered attention for its potential therapeutic applications, particularly as a monoamine reuptake inhibitor. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₉H₁₆ClNO₂ |
Molecular Weight | 205.68 g/mol |
LogP | 1.6837 |
PSA | 40.54 Ų |
Pharmacological Activity
Monoamine Reuptake Inhibition
Research indicates that 8-methyl-8-azabicyclo[3.2.1]octane derivatives exhibit significant activity as monoamine reuptake inhibitors, which are crucial in the treatment of various psychiatric disorders, including depression and anxiety disorders. These compounds have been shown to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine in vitro, making them potential candidates for developing antidepressant medications .
Serotonin Receptor Affinity
The compound also demonstrates high affinity for serotonin receptors, particularly the 5-HT1A and 5-HT3 subtypes. This property is significant as it suggests a role in modulating serotoninergic pathways, which are often targeted in the treatment of mood disorders and anxiety .
The mechanism through which this compound exerts its effects involves:
- Inhibition of Monoamine Transporters : The compound inhibits the reuptake of monoamines by binding to their respective transporters in neuronal membranes.
- Modulation of Neurotransmitter Levels : By preventing the reuptake of neurotransmitters, it increases their availability in the synaptic cleft, enhancing neurotransmission.
Study on Antidepressant Efficacy
A study published in Bioorganic & Medicinal Chemistry Letters explored various azabicyclo compounds and their efficacy as antidepressants. The findings indicated that derivatives similar to 8-methyl-8-azabicyclo[3.2.1]octane exhibited significant antidepressant-like effects in animal models, correlating with their ability to inhibit serotonin and norepinephrine reuptake .
Clinical Implications
Clinical trials involving similar compounds have highlighted their potential in treating not only depression but also anxiety disorders and ADHD (Attention Deficit Hyperactivity Disorder). The favorable side effect profile compared to traditional tricyclic antidepressants makes these compounds particularly attractive for further development .
Properties
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-10-7-2-3-8(10)5-6(4-7)9(11)12;/h6-8H,2-5H2,1H3,(H,11,12);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKHVZZGRQDQFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90608-78-9 | |
Record name | 3-Tropanecarboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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